Ditiomustine

Nitrosourea Alkylating Agent Structural Biology

Investigating nitrosourea structure-activity relationships? Standard monomers like BCNU cannot replicate Ditiomustine's dimeric, disulfide-linked architecture (C10H18Cl2N6O4S2, MW 421.3). This redox-sensitive probe enables precise study of bifunctional alkylation kinetics and DNA interstrand crosslink geometry. - Key differentiator: Symmetrical cystamine-bridged dimer vs. clinical nitrosoureas - XLogP3 0.9 - minimal CNS passive diffusion, ideal for peripheral tumor models - Verified purity ≥98% with batch-specific COA

Molecular Formula C10H18Cl2N6O4S2
Molecular Weight 421.3 g/mol
CAS No. 77469-44-4
Cat. No. B1208620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitiomustine
CAS77469-44-4
SynonymsBCNCC
CNCC
N,N'-bis((2-chloroethyl)nitrosocarbamoyl)cystamine
Molecular FormulaC10H18Cl2N6O4S2
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O
InChIInChI=1S/C10H18Cl2N6O4S2/c11-1-5-17(15-21)9(19)13-3-7-23-24-8-4-14-10(20)18(16-22)6-2-12/h1-8H2,(H,13,19)(H,14,20)
InChIKeyXWPCYYOZOJKYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditiomustine Procurement Overview


Ditiomustine (also designated I.C.I.G. 1325) is a synthetic nitrosourea compound bearing the INN stem '-mustine' which identifies it as a DNA alkylating, antineoplastic agent [1]. Unlike its clinically established monofunctional nitrosourea counterparts BCNU (carmustine) and CCNU (lomustine), Ditiomustine is structurally characterized as a symmetrical disulfide-linked dimer, containing two 2-chloroethyl-N-nitrosocarbamoyl moieties bridged by a cystamine core [2]. This unique bifunctional architecture distinguishes it from the broader nitrosourea class and serves as the primary basis for its investigational development as a novel antineoplastic candidate .

Structure Symmetric disulfide-linked dimeric nitrosourea
Class Investigational nitrosourea chemical probe
Model Context Reported low lipophilicity supports non-CNS tumor model research
Usage Preclinical mechanistic studies only; not a clinical agent

Why Ditiomustine Is Irreplaceable


Despite sharing a common nitrosourea pharmacophore, Ditiomustine cannot be generically substituted by approved alkylating agents such as BCNU (carmustine), CCNU (lomustine), or fotemustine due to fundamental structural and physicochemical divergences. Ditiomustine is a symmetric, disulfide-linked dimer (C10H18Cl2N6O4S2) [1], whereas BCNU and CCNU are monomeric, asymmetrically substituted nitrosoureas [2]. This dimeric configuration results in a markedly different molecular weight (421.3 g/mol), topological polar surface area, and rotatable bond count relative to the monomers [1]. Critically, the disulfide bridge introduces a redox-sensitive cleavage site and potential for altered DNA interaction kinetics that are absent in monomeric nitrosoureas [1]. These structural distinctions preclude simple interchangeability and necessitate a compound-specific evaluation of its differentiation evidence.

Disulfide Architecture
BCNU, CCNU, and fotemustine lack the redox-sensitive disulfide bridge; substitution may alter prodrug-activation research context.
Lipophilicity Mismatch
Ditiomustine is less lipophilic than CCNU; CNS penetration profiles may not transfer between compounds.
Developmental Status
BCNU/CCNU are approved drugs; Ditiomustine is an experimental tool with no clinical data—may not support translational study designs.

Ditiomustine Differentiation Guide


Dimeric Disulfide vs. Monomeric Structure

Ditiomustine possesses a fundamentally distinct molecular architecture relative to the clinically established nitrosoureas BCNU (carmustine) and CCNU (lomustine). BCNU is an asymmetric monomeric nitrosourea (C5H9Cl2N3O2; MW 214.05 g/mol), while CCNU is also a monomer (C9H16ClN3O2; MW 233.69 g/mol) [1][2]. Ditiomustine, by contrast, is a symmetrical dimer comprising two chloroethylnitrosocarbamoyl units covalently tethered via a cystamine-derived disulfide bridge, yielding the formula C10H18Cl2N6O4S2 and a molecular weight of 421.3 g/mol [3].

Structure
Class-level
Ditiomustine
C10H18Cl2N6O4S2
421.3 g/mol · Dimer
BCNU
C5H9Cl2N3O2
214.05 g/mol · Monomer
Reported dimeric nitrosourea architecture
Molecular weight ~1.97× BCNU
Nitrosourea Alkylating Agent Structural Biology

Lipophilicity and CNS Penetration

The logP (partition coefficient) value is a critical determinant of a nitrosourea's capacity for blood-brain barrier (BBB) penetration and CNS bioavailability. While Ditiomustine's calculated XLogP3 value is reported as 0.9 [1], the reference clinical nitrosoureas used for CNS malignancies possess significantly higher lipophilicities: CCNU (lomustine) has an XLogP3 of 3.3 and BCNU (carmustine) has an XLogP3 of 1.5 [2][3].

Lipophilicity
Cross-study
XLogP3 0.9
vs CCNU 3.3 (−2.4 log units)
Reported lower lipophilicity; non-CNS model fit
Calculated XLogP3 algorithm
Blood-Brain Barrier Lipophilicity Pharmacokinetics

Molecular Flexibility and Binding Entropy

The number of rotatable bonds influences a molecule's conformational entropy and the associated penalty upon target binding. Ditiomustine, with its extended dimeric structure, contains 11 rotatable bonds [1]. In stark contrast, the monomeric nitrosourea BCNU possesses only 2 rotatable bonds [2].

Rotatable Bonds
Cross-study
11
5.5× more vs BCNU (2)
Higher conformational flexibility may affect binding entropy
Rotatable bond count
Drug Design Conformational Analysis Medicinal Chemistry

Redox-Sensitive Disulfide Linker

The central cystamine-derived disulfide bond (-S-S-) in Ditiomustine is a structural feature absent in all clinically approved monomeric nitrosoureas, including BCNU, CCNU, and fotemustine [1][2]. The IUPAC name for Ditiomustine explicitly incorporates this disulfanyl linkage [1].

Redox Linker
Class-level
Disulfide bond present
BCNU/CCNU: Absent
Redox-sensitive moiety supports prodrug-activation research
Cystamine-derived linker
Prodrug Design Redox Biology Chemical Stability

Experimental vs. Approved Development Status

Ditiomustine is categorized as an 'experimental' agent and has not been assigned an approved indication [1]. Crucially, databases such as ChEMBL and ZINC indicate that Ditiomustine has not been reported in any publications or clinical trials [2][3]. This stands in direct contrast to BCNU and CCNU, which are FDA-approved drugs with decades of clinical application [4].

Development Status
Data to verify
Experimental Only 0 publications · 0 clinical trials
Research-use-only compound; verify data availability
No reported studies in ChEMBL
Drug Development Experimental Pharmacology Procurement

Ditiomustine Application Scenarios


Redox-Mediated Prodrug Activation

The central disulfide bond in Ditiomustine distinguishes it from all clinically approved nitrosoureas [1]. This structural feature enables its use as a chemical probe to investigate the role of intracellular reductive environments (e.g., elevated glutathione or thioredoxin reductase activity in tumors) in activating dimeric prodrugs. Ditiomustine can be employed in comparative in vitro assays against BCNU to isolate the impact of redox-sensitive cleavage on the kinetics of DNA alkylation and subsequent cytotoxicity.

SAR of Bifunctional Nitrosoureas

Ditiomustine's unique dimeric, disulfide-linked architecture provides a valuable comparator for SAR studies aimed at understanding the impact of molecular size, flexibility, and linker chemistry on nitrosourea pharmacology [2][3]. By comparing the DNA crosslinking efficiency and cellular response to Ditiomustine versus the monomeric BCNU and CCNU, researchers can delineate the consequences of doubling the alkylating warhead density within a single molecule.

Activity in Non-CNS Tumor Models

Given its low predicted lipophilicity (XLogP3 = 0.9) compared to CCNU (XLogP3 = 3.3) [4][5], Ditiomustine is expected to exhibit poor passive diffusion across the blood-brain barrier. This physicochemical property makes it a more appropriate experimental agent for research focused on peripheral solid tumors or hematologic malignancies, where CNS penetration is either irrelevant or undesirable. It can serve as a control compound in studies examining the relationship between lipophilicity and CNS toxicity in nitrosourea therapy.

DNA Interstrand Crosslink Repair Mechanisms

As a bifunctional alkylating agent with two chloroethylating moieties, Ditiomustine is capable of inducing DNA interstrand crosslinks (ICLs) . This mechanism is shared with BCNU, but the unique dimeric structure and spacer length of Ditiomustine may result in a distinct crosslink geometry or spectrum of DNA adducts. It is therefore a specialized tool for DNA repair biologists seeking to understand how the physical structure of a crosslinking agent influences its recognition and processing by cellular DNA damage response and repair pathways, such as the Fanconi anemia pathway or nucleotide excision repair.

Application
Selection Property
Validation Focus
Redox-mediated prodrug activation
Disulfide linker chemistry
Reductive cleavage & DNA alkylation assays
Bifunctional nitrosourea SAR
Dimeric vs monomeric architecture
Crosslinking efficiency & cellular response
Non-CNS tumor model research
Low lipophilicity (XLogP3)
Peripheral tumor model endpoints
DNA interstrand crosslink repair
Bifunctional alkylating probe
ICL recognition & repair pathway readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ditiomustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.